3-Bromo-4-(methoxycarbonyl)benzoic acid

Thermal Stability Boiling Point Pharmaceutical Intermediates

3-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 264272-63-1) is a polysubstituted aromatic building block essential for synthesizing halogenated retinoid X receptor (RXR) selective agonists. The unique 3‑bromo/4‑methoxycarbonyl/1‑carboxyl pattern enables orthogonal functionalization and improves receptor binding. Available in gram quantities at 95–98% purity, this compound ensures high-yield cross-coupling and sequential derivatization for medicinal chemistry and process development.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
CAS No. 264272-63-1
Cat. No. B1288315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(methoxycarbonyl)benzoic acid
CAS264272-63-1
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyZJGOZXACDNCTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(methoxycarbonyl)benzoic Acid (CAS 264272-63-1) Procurement Guide for Pharmaceutical Intermediates


3-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 264272-63-1) is a polysubstituted aromatic building block containing both a bromo substituent at the 3-position and a methoxycarbonyl ester at the 4-position [1]. This substitution pattern enables its use as a key intermediate in the synthesis of halogenated retinoid X receptor (RXR) selective agonists [2]. The compound is a solid at room temperature with a molecular weight of 259.05 g/mol and is typically supplied at 95-98% purity for research and further manufacturing applications .

Why 3-Bromo-4-(methoxycarbonyl)benzoic Acid Cannot Be Replaced by Other Bromobenzoate Isomers


Substitution of 3-Bromo-4-(methoxycarbonyl)benzoic acid with other bromobenzoate isomers or mono-functional analogs is not feasible without altering synthetic outcomes. The specific 1,2,4-trisubstitution pattern (bromo at C3, methoxycarbonyl at C4, carboxyl at C1) provides a unique orthogonal reactivity profile essential for sequential transformations . In medicinal chemistry campaigns targeting halogenated rexinoids, the 3-bromo substituent is critical for enhancing RXR binding and homodimerization compared to non-halogenated analogs [1]. Changing the halogen position or ester location would alter electronic effects on the aromatic ring, directly impacting coupling efficiency and final product bioactivity. Furthermore, industrial process development for related compounds, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrates that even minor positional isomerism significantly affects multi-step synthesis yields and scalability .

Quantitative Differentiation of 3-Bromo-4-(methoxycarbonyl)benzoic Acid Against Structural Analogs


Thermal Stability Advantage Over Non-Brominated Analog

3-Bromo-4-(methoxycarbonyl)benzoic acid exhibits a higher boiling point compared to the non-brominated analog 4-(methoxycarbonyl)benzoic acid, indicating enhanced thermal stability relevant for reaction conditions requiring elevated temperatures . This property is particularly important for high-temperature coupling reactions and for storage stability during procurement and handling.

Thermal Stability Boiling Point Pharmaceutical Intermediates

Critical Role in Halogenated Rexinoid Synthesis vs. Non-Halogenated Analogs

This compound serves as a key building block for synthesizing halogenated bexarotene analogs [1]. The presence of the bromine atom ortho to the carboxylic acid is essential for enhancing RXR binding and homodimerization. In contrast, non-halogenated analogs lack this enhanced receptor interaction, making this compound uniquely valuable for medicinal chemistry programs targeting improved rexinoid profiles [1].

RXR Agonist Bexarotene Analog Halogenation

Unique Orthogonal Reactivity vs. Mono-Functional Bromobenzoic Acids

The combination of a bromo substituent and a methoxycarbonyl group on the same aromatic ring provides orthogonal reactivity not present in mono-functional bromobenzoic acids . This allows for sequential functionalization, such as Suzuki coupling at the bromo position followed by ester hydrolysis or amidation at the carboxylate, enabling efficient construction of complex molecular architectures.

Orthogonal Reactivity Suzuki Coupling Building Block

Purity and Pricing Comparison for Procurement Decisions

The compound is commercially available with high purity (≥98%) at competitive pricing . While purity specifications are comparable among suppliers, pricing can vary significantly based on quantity and vendor. For example, ChemScene offers 98% purity with pricing available upon request, while AChemBlock offers 95% purity at $310 for 1g . This information aids procurement officers in selecting the most cost-effective source for their specific purity requirements.

Purity Pricing Procurement

Optimal Application Scenarios for 3-Bromo-4-(methoxycarbonyl)benzoic Acid Based on Quantitative Evidence


Synthesis of Halogenated Rexinoids for Oncology Research

The compound is a validated building block for synthesizing halogenated bexarotene analogs [1]. These analogs demonstrate enhanced RXR binding and homodimerization compared to non-halogenated versions, making them promising candidates for cutaneous T-cell lymphoma and other cancers. Procurement should prioritize this compound when the synthetic route requires a bromo substituent ortho to the carboxylic acid to improve receptor affinity.

High-Temperature Coupling Reactions Requiring Thermal Stability

With a boiling point of 374.2 ± 32.0 °C at 760 mmHg [1], this compound is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that may require elevated temperatures. Its thermal stability reduces the risk of decomposition during prolonged heating, ensuring higher yields and cleaner reaction profiles compared to less thermally stable analogs.

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The presence of three distinct reactive sites (bromo, methoxycarbonyl, and carboxyl) enables orthogonal functionalization strategies [1]. This makes the compound an efficient building block for constructing complex molecular architectures in drug discovery, particularly when sequential derivatization is required without the need for protecting group manipulations.

Cost-Effective Procurement for Large-Scale Research Programs

For research programs requiring gram-scale quantities, the compound is available from multiple vendors with purity options ranging from 95% to 98% [1]. The ability to choose between different purity grades and pricing tiers allows procurement officers to optimize costs based on the specific tolerance for impurities in downstream applications, ensuring budget efficiency without compromising research quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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